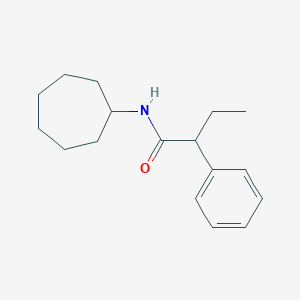![molecular formula C30H22F3NO5 B430370 3-[4-(PROPAN-2-YL)PHENYL]-5-[3-(TRIFLUOROMETHYL)PHENYL]-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE](/img/structure/B430370.png)
3-[4-(PROPAN-2-YL)PHENYL]-5-[3-(TRIFLUOROMETHYL)PHENYL]-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-isopropylphenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-isopropylphenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of the isopropylphenyl and trifluoromethylphenyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions.
Substitution Reactions: Introduction of the isopropylphenyl and trifluoromethylphenyl groups via substitution reactions.
Catalysis: Use of catalysts to facilitate specific reaction steps and improve yields.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve high yields and purity. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(4-isopropylphenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium or platinum catalysts for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-isopropylphenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets and pathways. These interactions may include:
Binding to Receptors: Interaction with specific receptors to modulate biological responses.
Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.
Signal Transduction: Modulation of signal transduction pathways to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: Other spirocyclic compounds with similar structural features.
Trifluoromethylphenyl Derivatives: Compounds containing trifluoromethylphenyl groups with comparable chemical properties.
Uniqueness
3-(4-isopropylphenyl)-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C30H22F3NO5 |
|---|---|
Molecular Weight |
533.5g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C30H22F3NO5/c1-15(2)16-10-12-17(13-11-16)24-22-23(29(39-24)25(35)20-8-3-4-9-21(20)26(29)36)28(38)34(27(22)37)19-7-5-6-18(14-19)30(31,32)33/h3-15,22-24H,1-2H3 |
InChI Key |
IULWGHVQPFFMLC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5(O2)C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


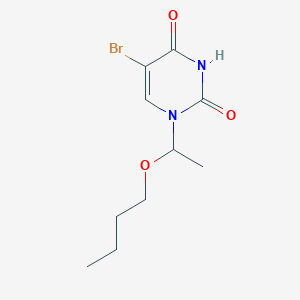
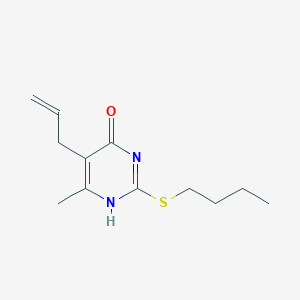
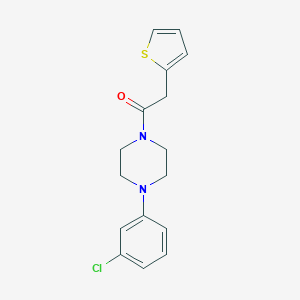

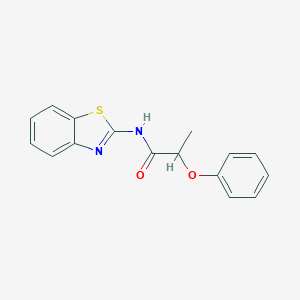
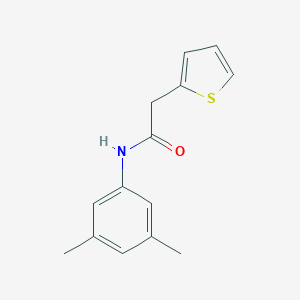
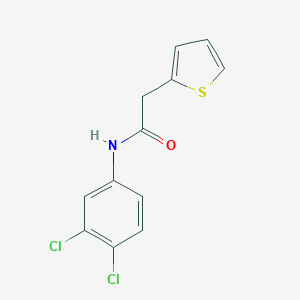

![1-[6-(2-Ethoxyphenoxy)hexyl]-4-methylpiperidine](/img/structure/B430302.png)
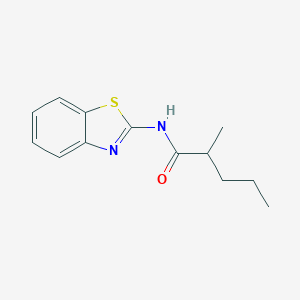
![N-[4-(butan-2-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B430305.png)
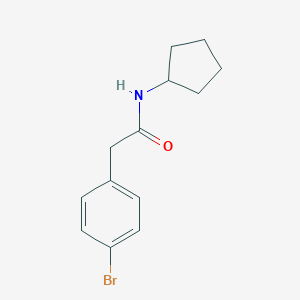
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thien-2-ylacetamide](/img/structure/B430308.png)
